(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Enantioselective synthesis Chiral resolution Dynamic kinetic resolution

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 2703746-36-3; MF: C₁₁H₁₄ClNO₃; MW: 243.69) is an enantiomerically pure, methoxy-substituted tetrahydroisoquinoline-1-carboxylic acid in its hydrochloride salt form. This compound belongs to the 1-carboxy-tetrahydroisoquinoline (TIQ) class of constrained cyclic amino acids, which serve as versatile chiral building blocks in medicinal chemistry and peptide science.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
Cat. No. B8146932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl
InChIInChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H/t10-;/m0./s1
InChIKeyUUWFHMARMBMUOJ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 2703746-36-3): Chiral Building Block Procurement Guide


(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 2703746-36-3; MF: C₁₁H₁₄ClNO₃; MW: 243.69) is an enantiomerically pure, methoxy-substituted tetrahydroisoquinoline-1-carboxylic acid in its hydrochloride salt form . This compound belongs to the 1-carboxy-tetrahydroisoquinoline (TIQ) class of constrained cyclic amino acids, which serve as versatile chiral building blocks in medicinal chemistry and peptide science [1]. The (S)-enantiomer, bearing a 6-methoxy substituent on the aromatic ring, is specifically employed as a key intermediate in the synthesis of adenosine receptor antagonists, Keap1-Nrf2 protein-protein interaction inhibitors, and peptidomimetic drug candidates .

Why (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Cannot Be Replaced by Generic Analogs


This compound occupies a precise intersection of three structural features — (S)-stereochemistry at C-1, 6-methoxy aromatic substitution, and hydrochloride salt form — each of which directly governs its utility in downstream applications. Substitution with the (R)-enantiomer, the racemate, the 6-hydroxy analog, or the unsubstituted parent compound introduces stereochemical mismatch, altered electronic/lipophilic properties, or compromised solubility that can abrogate target binding or derail synthetic routes. In the Keap1-Nrf2 inhibitor series, the correct (S)-derived stereoisomer exhibits at least 100-fold greater target-binding potency than the other possible stereoisomers, demonstrating that stereochemical identity at C-1 is not a marginal refinement but a binary determinant of biological activity [1]. Similarly, the 6-methoxy group provides distinct lipophilicity required for adenosine receptor antagonist binding, whereas the 6-hydroxy analog is directed toward nuclear receptor (LXR) modulator programs — the two are not functionally interchangeable despite sharing the same core scaffold [2].

Quantitative Differentiation Evidence for (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Against Closest Comparators


Enantiomeric Excess >99% via Dynamic Kinetic Resolution vs. Racemic Mixtures or Lower-ee Commercial Alternatives

The (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is produced via Candida antarctica lipase B (CAL-B)-catalyzed dynamic kinetic resolution (DKR) of racemic esters (±)-4·HCl and (±)-5, achieving enantiomeric excess >99% with isolated chemical yields >87% [1]. In contrast, commercially available racemic 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is typically supplied at 95% purity without stereochemical specification, and the 6,7-dimethoxy analog synthesized via diastereoselective Petasis/Pomeranz–Fritsch–Bobbitt approaches reaches only 90% ee [2]. The DKR method operates under (R)-selective hydrolysis in both organic solvents and aqueous NH₄OAc buffer at pH 8.5, providing robust access to the enantiopure (S)-product [1].

Enantioselective synthesis Chiral resolution Dynamic kinetic resolution

Stereochemistry-Dependent Biological Potency: (S)-Configuration Delivers ≥100× Greater Keap1 Binding Affinity than Incorrect Stereoisomers

In the Keap1-Nrf2 protein-protein interaction inhibitor series, the HTS hit compound derived from (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid bears three chiral centers. After flash and chiral chromatographic separation, the single stereoisomer (SRS)-5 (designated ML334/LH601A) was found to contain essentially all Keap1-binding activity and was at least 100× more potent than the other stereoisomers [1]. While this specific data pertains to the fully elaborated inhibitor, the (S)-configuration at the THIQ-1-carboxylate center is the foundational stereochemical element upon which the entire pharmacophore is built. ML334 binds to the Keap1 Kelch domain with a Kd of 1 μM and is functionally active in both an ARE gene reporter assay and an Nrf2 nuclear translocation assay . The (R)-enantiomer of the core THIQ-1-carboxylic acid scaffold (CAS 151004-93-2) is instead utilized for (R)-praziquantel synthesis [2], demonstrating that the (S) and (R) forms serve entirely non-fungible downstream applications.

Keap1-Nrf2 inhibition Stereospecific binding Protein-protein interaction

6-Methoxy vs. 6-Hydroxy Substitution: Divergent Pharmacophore Utility Driven by Lipophilicity and Electronic Profile

Both 6-methoxy and 6-hydroxy enantiopure 1-carboxy-THIQs are accessible via the same CAL-B DKR methodology with ee >99% and yields >87% [1]. However, their downstream applications diverge sharply: the 6-methoxy analog is specifically deployed in adenosine receptor antagonist programs for cardiovascular indications, where the methyl ether provides essential lipophilicity for hydrophobic receptor pocket interactions . The 6-hydroxy analog serves as a key intermediate in nuclear receptor modulator synthesis, particularly for liver X receptor (LXR) agonists, as well as in antitumor spirobicyclic artemisinin analogs [1]. The free base of the 6-methoxy-THIQ-1-COOH scaffold (without the 1-COOH) shows slight solubility in chloroform and methanol only [2], whereas the hydrochloride salt of the 1-carboxylic acid derivative exhibits high water solubility exceeding 100 mg/mL . This physico-chemical divergence between closely related analogs means that selection cannot be based on scaffold similarity alone.

Adenosine receptor antagonist Liver X receptor modulator Structure-activity relationship

Hydrochloride Salt Form: High Aqueous Solubility (>100 mg/mL) vs. Limited Solubility of Free Base Forms

The (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 2703746-36-3) exhibits high water solubility exceeding 100 mg/mL, appearing as a white crystalline powder with a melting point range of 200–205 °C (with decomposition) . In contrast, the corresponding free base (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1389888-62-3) and the simpler 6-methoxy-THIQ scaffold (CAS 42923-77-3, free base, no carboxylic acid) show only slight solubility in chloroform and methanol and are essentially water-immiscible [1]. The free acid form (CAS 1389888-62-3) is supplied at 98% purity (HPLC) with batch QC documentation . The hydrochloride salt also confers hygroscopicity requiring sealed storage under inert atmosphere, a handling consideration absent for the free base . The (R)-enantiomer hydrochloride (CAS 2703745-93-9) shares similar solubility characteristics but serves the opposite stereochemical application space .

Salt selection Aqueous solubility Formulation enablement

Conformationally Constrained Proline Analog: TIQ-1-COOH Scaffold Enables Fine-Tuning of Peptide Secondary Structure

1-Carboxy-tetrahydroisoquinolines (TIQs) function as rigidified proline analogs in which the carboxy group can adopt either an axial or equatorial orientation on the six-membered ring, analogous to the pyrrolidine ring pucker of proline but with greater steric definition [1]. This conformational constraint enables deliberate modulation of peptide secondary structure — including helix-breaking behavior — that is not achievable with natural proline or with the 3-carboxy regioisomer TIC (tetrahydroisoquinoline-3-carboxylic acid) [1]. TIQ-1-COOH building blocks have been successfully deployed in the design of selective caspase-2 inhibitors, matrix metalloproteinase (MMP) inhibitors, and gonadotropin-releasing hormone (GnRH) receptor antagonists [1][2]. The (S)-6-methoxy variant adds an additional dimension of SAR tunability through the electron-donating methoxy substituent, which is absent in the unsubstituted (S)-TIQ-1-COOH (CAS 151004-92-1) and the 6-hydroxy analog .

Peptidomimetics Proline analog Peptide conformational control

Scalable Synthesis Route: Improved Pictet–Spengler Access Lowers Procurement Cost vs. Historically Limited Commercial Availability

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (the penultimate intermediate en route to the 1-carboxylic acid derivative) was historically described as 'an expensive chemical with limited commercial availability' [1]. An improved and practical synthesis from inexpensive 2-(3-methoxyphenyl)ethylamine via a Pictet–Spengler condensation through a novel aminal intermediate was reported, which 'significantly lowers the cost and provides easy access to 6-methoxy-1,2,3,4-tetrahydroisoquinoline or its HCl salt on a large scale' [1]. This synthetic advance directly enables more cost-effective procurement of the downstream (S)-6-methoxy-THIQ-1-carboxylic acid derivatives. In contrast, 6,7-dimethoxy analogs and other substituted variants still require multi-step diastereoselective syntheses with lower overall yields and ee values [2]. The 6-methoxy-THIQ·HCl precursor itself is available in 90% yield (60.1 g scale) via recrystallization from acetone, with a melting point of 230–232.5 °C [3].

Scalable synthesis Pictet-Spengler cyclization Cost reduction

Optimal Application Scenarios for (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Stereospecific Keap1-Nrf2 Protein-Protein Interaction Inhibitor Development

Programs targeting the Keap1-Nrf2 pathway for cancer chemoprevention, diabetes, Alzheimer's disease, or Parkinson's disease should exclusively procure the (S)-enantiomer. Evidence from the ML334 series demonstrates that incorrect stereoisomers suffer at least a 100-fold loss in Keap1-binding potency [1]. Starting from (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the ML334 inhibitor (Kd = 1 μM for Keap1 Kelch domain) was synthesized as a first-in-class direct inhibitor of the Keap1-Nrf2 protein-protein interaction . The (S)-6-methoxy analog extends this scaffold with electronic tuning capability for SAR optimization.

Adenosine Receptor Antagonist Synthesis for Cardiovascular Indications

The (S)-6-methoxy-THIQ-1-carboxylic acid hydrochloride is specifically cited as a valuable intermediate for adenosine receptor antagonist programs targeting cardiovascular diseases, where the 6-methoxy group provides essential lipophilicity for hydrophobic receptor pocket engagement . The hydrochloride salt form, with water solubility exceeding 100 mg/mL, enables aqueous-phase coupling and bioconjugation reactions that are incompatible with the free base . Procurement should specify the (S)-enantiomer hydrochloride rather than the (R)-enantiomer or free base to ensure both stereochemical fidelity and solubility compatibility.

Peptidomimetic Drug Design Requiring Conformationally Constrained Proline Surrogates

When designing peptidomimetic ligands where natural proline's conformational flexibility limits target selectivity, the (S)-6-methoxy-TIQ-1-COOH scaffold provides a rigid bicyclic proline analog with well-defined axial/equatorial carboxy group orientation [2]. This building block has proven utility in selective caspase-2 inhibitors, MMP inhibitors, and GnRH receptor antagonists [2][3]. The 6-methoxy substituent adds an additional dimension for tuning electronic and steric properties that is absent in the unsubstituted (S)-TIQ-1-COOH (CAS 151004-92-1), enabling more granular SAR exploration [2].

Enantioselective Synthesis Campaigns Requiring ee >99% Chiral Building Blocks

For multi-step API syntheses where stereochemical erosion at any intermediate stage would compromise final product quality, the CAL-B DKR-derived (S)-6-methoxy-THIQ-1-COOH·HCl delivers ee >99% with chemical yields >87% [4]. This eliminates the need for costly chiral chromatographic purification at later synthetic stages. The established scalable Pictet–Spengler route to the 6-methoxy-THIQ precursor from inexpensive 2-(3-methoxyphenyl)ethylamine further supports procurement at quantities suitable for pre-clinical and clinical development campaigns [5].

Quote Request

Request a Quote for (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.